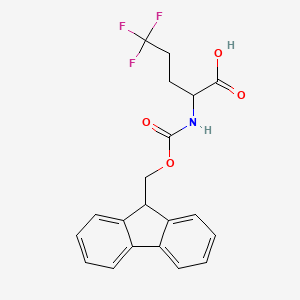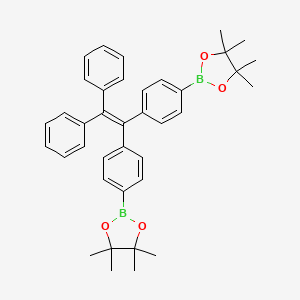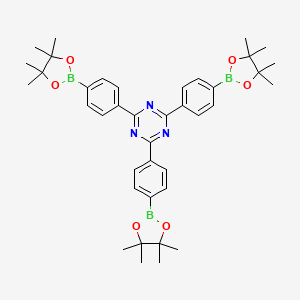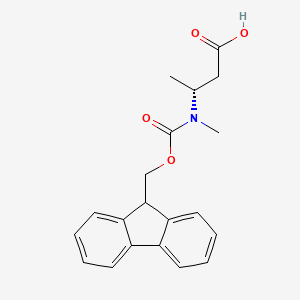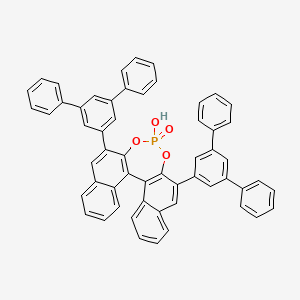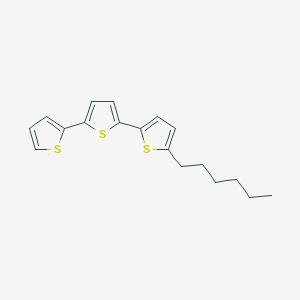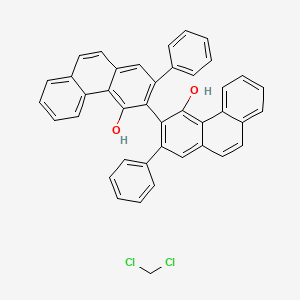
(S)-Vapol
概要
説明
(S)-Vapol, also known as (S)-2-(Diphenylphosphino)-1,1’-binaphthyl-2-ol, is a chiral ligand widely used in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
(S)-Vapol is typically synthesized through the resolution of racemic 2-(Diphenylphosphino)-1,1’-binaphthyl-2-ol. The resolution process involves the use of chiral acids or bases to separate the enantiomers. One common method is the use of tartaric acid derivatives to form diastereomeric salts, which can then be separated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is frequently employed to achieve the desired enantiomeric purity. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-Vapol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the phosphine oxide.
Substitution: The major products are the substituted aromatic compounds.
科学的研究の応用
(S)-Vapol has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: this compound derivatives are used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of chiral drugs, which are essential for the development of pharmaceuticals with specific biological activities.
Industry: this compound is used in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.
作用機序
The mechanism by which (S)-Vapol exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by this compound induces asymmetry in the reaction, leading to the formation of enantiomerically pure products. The molecular targets include transition metal complexes, which act as catalysts in various organic transformations.
類似化合物との比較
Similar Compounds
- ®-Vapol
- (S)-Binap
- ®-Binap
- (S)-Segphos
- ®-Segphos
Uniqueness
(S)-Vapol is unique due to its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Compared to similar compounds, this compound offers superior selectivity and efficiency in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.
特性
IUPAC Name |
dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOHEGGSYVOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-VAPOL a unique chiral ligand compared to other biaryl ligands like BINOL?
A1: Unlike BINOL, unsolvated forms of this compound lack classical hydrogen-bonding motifs []. Additionally, a significant difference in melting point exists between racemic VAPOL and this compound (86 °C higher for the racemate), indicating a substantial 2.0 kcal/mol difference in stability at room temperature that favors the racemate []. This difference is considerably larger than typically observed for racemic/chiral pairs and highlights the unique solid-state properties of this compound.
Q2: What types of reactions can this compound catalyze enantioselectively?
A2: this compound has demonstrated excellent catalytic activity and enantioselectivity in various reactions. It efficiently catalyzes the Petasis reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate, affording chiral α-amino esters in high yields and enantiomeric ratios []. Additionally, this compound hydrogen phosphate effectively catalyzes the desymmetrization of N-acylaziridines with Me3SiSPh, yielding β-(N-acylamino)phenylthioethers with high enantioselectivity [].
Q3: How does this compound achieve diastereo- and enantioselectivity in asymmetric aziridination reactions?
A3: Chiral polyborate Brønsted acids derived from this compound catalyze the reaction of diarylmethyl imines with diazo compounds, leading to either cis- or trans-aziridines with high asymmetric induction []. Interestingly, the face selectivity of the addition to the imine remains independent of the diazo compound used. This control over diastereo- and enantioselectivity makes this compound a powerful tool for synthesizing diverse aziridine derivatives.
Q4: Can the unique structural features of this compound be exploited for advanced spectroscopic studies?
A4: Yes, this compound's increased π-electron delocalization curvature, compared to BINOL and VANOL, leads to a stronger two-photon circular dichroism (TPCD) signal []. This property allows for deeper insights into the chiroptical properties of this compound and highlights its potential for use in advanced spectroscopic techniques beyond traditional electronic circular dichroism (ECD) [, ].
Q5: Are there any established methods for synthesizing this compound with high enantiomeric purity?
A5: A highly enantioselective deracemization method exists for obtaining this compound from its racemate. This copper-mediated process, carried out in the presence of (-)-spartiene, allows for the reproducible formation of this compound in greater than 99% ee []. This method surpasses the efficiency of existing procedures for similar compounds like BINOL, further emphasizing the value of this compound in asymmetric synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


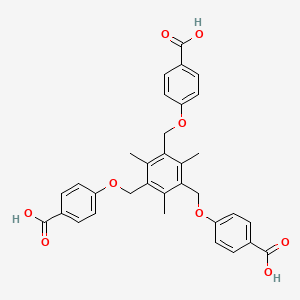
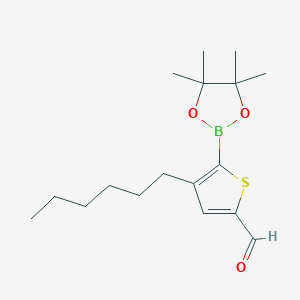
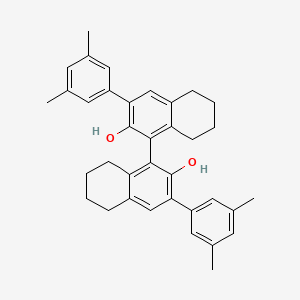
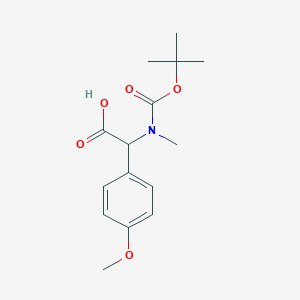

![5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3177291.png)
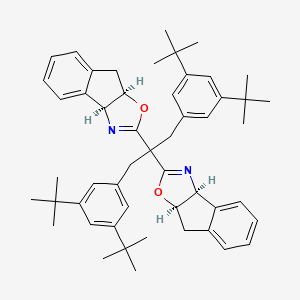
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)
